2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide 2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469303
InChI: InChI=1S/C8H12N4O2/c1-14-8-6(10-2-3-11-8)5-12-7(13)4-9/h2-3H,4-5,9H2,1H3,(H,12,13)
SMILES: COC1=NC=CN=C1CNC(=O)CN
Molecular Formula: C8H12N4O2
Molecular Weight: 196.21 g/mol

2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13469303

Molecular Formula: C8H12N4O2

Molecular Weight: 196.21 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide -

Specification

Molecular Formula C8H12N4O2
Molecular Weight 196.21 g/mol
IUPAC Name 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]acetamide
Standard InChI InChI=1S/C8H12N4O2/c1-14-8-6(10-2-3-11-8)5-12-7(13)4-9/h2-3H,4-5,9H2,1H3,(H,12,13)
Standard InChI Key GEJODPYCBVQCGK-UHFFFAOYSA-N
SMILES COC1=NC=CN=C1CNC(=O)CN
Canonical SMILES COC1=NC=CN=C1CNC(=O)CN

Introduction

Chemical Identity and Structural Overview

2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide belongs to the class of pyrazine derivatives, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its molecular formula is C₈H₁₂N₄O₂, with a molecular weight of 196.21 g/mol.

Table 1: Molecular and Structural Data

PropertyValue
IUPAC Name2-amino-N-[(3-methoxypyrazin-2-yl)methyl]acetamide
Molecular FormulaC₈H₁₂N₄O₂
Molecular Weight196.21 g/mol
SMILESCOC1=NC=CN=C1CNC(=O)CN
InChIKeyGEJODPYCBVQCGK-UHFFFAOYSA-N
CAS Number1353964-80-3

The pyrazine ring’s 3-methoxy group and the acetamide side chain contribute to its polarity and potential for hydrogen bonding, which are critical for interactions in biological systems .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide typically involves multi-step reactions starting from commercially available pyrazine precursors. A representative method includes:

  • Condensation: Reacting 3-methoxypyrazine-2-carbaldehyde with 2-aminoacetamide in methanol under acidic conditions (e.g., TosOH) .

  • Nucleophilic Addition: Introducing a methylamine group via reductive amination or direct alkylation.

  • Purification: Isolation via column chromatography or recrystallization.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CondensationTosOH, MeOH, 70°C, 12 h~60%
AlkylationNaBH₄, THF, 0°C → RT~45%
PurificationEthyl acetate/hexane (3:1), silica gel>95%

Characterization employs Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The 1^1H-NMR spectrum typically shows signals for the methoxy group (δ 3.85 ppm), pyrazine protons (δ 8.2–8.5 ppm), and acetamide NH₂ (δ 6.7 ppm) .

Physicochemical Properties

The compound’s solubility profile is influenced by its polar functional groups:

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in non-polar solvents.

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the acetamide group.

Table 3: Key Physicochemical Parameters

ParameterValue
LogP (Partition Coefficient)0.89 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area95.2 Ų

Future Perspectives

Structural Modifications

  • Side Chain Optimization: Introducing fluorinated or branched alkyl groups to enhance bioavailability .

  • Hybrid Molecules: Combining pyrazine with known pharmacophores (e.g., triazoles) to target multiple pathways .

Targeted Drug Delivery

Encapsulation in liposomes or polymeric nanoparticles could address solubility limitations and improve tissue-specific delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator